N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide

Description

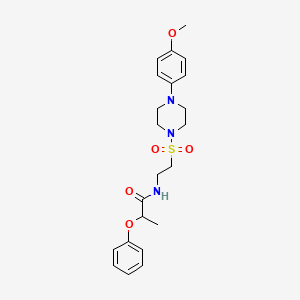

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, a sulfonyl-ethyl chain, and a 2-phenoxypropanamide moiety.

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-18(30-21-6-4-3-5-7-21)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)19-8-10-20(29-2)11-9-19/h3-11,18H,12-17H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOMMQJCZOOZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.

Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

Amidation: The sulfonylated piperazine is subsequently reacted with 2-phenoxypropanoic acid or its derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

Reduction: The sulfonyl group can be reduced to a sulfide or a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.

Reduction: Formation of sulfide or thiol derivatives.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors or enzymes.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

- Piperazine vs. Piperidine Cores : The target compound’s piperazine core (vs. piperidine in W-18 and fentanyl) may enhance selectivity for serotonin receptors over opioid receptors, as seen in 18F-mefway .

- Sulfonyl Group : The sulfonyl-ethyl chain in the target compound is absent in fentanyl analogs but present in W-18 and benzenesulfonamide derivatives (e.g., N-(4-fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide, ). Sulfonamide groups often improve metabolic stability and receptor binding .

- Phenoxypropanamide vs.

Pharmacokinetic and Pharmacodynamic Insights

Table 2: Pharmacokinetic Parameters of Selected Analogs

Key Insights:

- Metabolic Stability: The sulfonyl group in the target compound may enhance stability compared to fentanyl analogs, as seen in benzenesulfonamide derivatives (). However, 18F-mefway’s fluoromethyl group reduces defluorination, suggesting fluorinated analogs may outperform non-fluorinated ones .

- Receptor Specificity : The 4-methoxyphenyl group in the target compound mirrors 18F-mefway’s 2-methoxyphenyl substituent, which is critical for 5-HT1A affinity. Substitution position (para vs. ortho) may alter receptor selectivity .

Research Findings and Implications

- 5-HT1A Receptor Ligands : 18F-mefway demonstrates high hippocampus/cerebellum binding ratios (82.3), suggesting the target compound’s structural similarities could position it as a 5-HT1A PET tracer candidate .

- Opioid Receptor Analogs: W-18 and fentanyl highlight the role of phenylethyl-piperidine motifs in μ-opioid binding. The target compound’s phenoxypropanamide group may reduce opioid affinity, favoring alternative CNS targets .

- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonation of piperazine and propanamide coupling, analogous to methods for benzenesulfonamide derivatives () .

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a complex organic compound belonging to the piperazine derivative class. These derivatives are notable for their diverse biological activities, which have significant implications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, discussing its mechanisms, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of 492.66 g/mol. The compound features several functional groups, including a piperazine ring, a sulfonamide group, and a phenoxy group, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H32N4O4S |

| Molecular Weight | 492.66 g/mol |

| LogP (Partition Coefficient) | 2.188 |

| Solubility | Low (LogSw = -2.64) |

| Polar Surface Area | 72.009 Ų |

This compound primarily acts as an acetylcholinesterase inhibitor . By binding to the active site of the acetylcholinesterase enzyme, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Therapeutic Applications

Research indicates that this compound may hold potential in various therapeutic areas:

- Neurodegenerative Diseases : Its role as an acetylcholinesterase inhibitor makes it a candidate for treating conditions like Alzheimer's disease.

- Antidepressant Activity : Some studies suggest that piperazine derivatives exhibit antidepressant-like effects in animal models, potentially due to their influence on serotonin and norepinephrine pathways.

- Anti-inflammatory Effects : Preliminary findings indicate that compounds with similar structures may exhibit anti-inflammatory properties, warranting further investigation.

Case Studies and Research Findings

-

Acetylcholinesterase Inhibition :

- A study demonstrated that related piperazine derivatives significantly inhibited acetylcholinesterase activity in vitro, suggesting that modifications to the piperazine structure can enhance inhibitory potency .

- Behavioral Studies :

-

Molecular Docking Studies :

- Computational studies have indicated favorable binding interactions between this compound and the active site of acetylcholinesterase, supporting its potential as a therapeutic agent against cognitive decline .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Acetylcholinesterase Inhibition | Significant inhibition observed in vitro |

| Neuroprotective Effects | Improved cognitive function in animal models |

| Anti-inflammatory Potential | Preliminary evidence suggests efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.